Ajugamarin chlorohydrin

CAS No.: 85447-27-4

Cat. No.: VC7850595

Molecular Formula: C29H41ClO10

Molecular Weight: 585.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85447-27-4 |

|---|---|

| Molecular Formula | C29H41ClO10 |

| Molecular Weight | 585.1 g/mol |

| IUPAC Name | [5-acetyloxy-4a-(acetyloxymethyl)-4-(chloromethyl)-4-hydroxy-8-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] 2-methylbut-2-enoate |

| Standard InChI | InChI=1S/C29H41ClO10/c1-7-16(2)26(35)40-22-8-9-28(36,14-30)29(15-38-18(4)31)23(39-19(5)32)10-17(3)27(6,25(22)29)12-21(33)20-11-24(34)37-13-20/h7,11,17,21-23,25,33,36H,8-10,12-15H2,1-6H3 |

| Standard InChI Key | CWWDVANTGWQWKM-UHFFFAOYSA-N |

| SMILES | CC=C(C)C(=O)OC1CCC(C2(C1C(C(CC2OC(=O)C)C)(C)CC(C3=CC(=O)OC3)O)COC(=O)C)(CCl)O |

| Canonical SMILES | CC=C(C)C(=O)OC1CCC(C2(C1C(C(CC2OC(=O)C)C)(C)CC(C3=CC(=O)OC3)O)COC(=O)C)(CCl)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

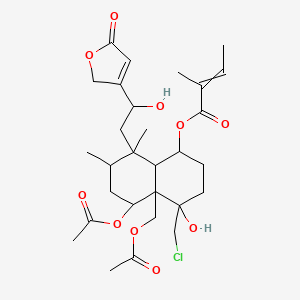

Ajugamarin chlorohydrin belongs to the diterpene lactone class, characterized by a carbobicyclic framework with multiple functional groups. Its IUPAC name, , reflects its stereochemical complexity . Key structural elements include:

-

A chloromethyl group at position 4, critical for its reactivity.

-

Acetyloxy and hydroxymethyl substituents enhancing solubility.

-

A 5-oxo-2H-furan-3-yl moiety contributing to its lactone ring system .

Table 1: Comparative Structural Features of Ajugamarin Derivatives

| Compound | Functional Groups | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| Ajugamarin A1 | Hydroxyl, acetyloxy | 549.0 | Lacks chloromethyl group |

| Ajugamarin Chlorohydrin | Chloromethyl, acetyloxy, hydroxymethyl | 585.1 | Chlorine substitution enhances polarity |

Data derived from PubChem and VulcanChem entries .

Spectroscopic and Computational Data

The compound’s stereochemistry has been resolved via X-ray crystallography, confirming the R and S configurations at chiral centers . Nuclear Magnetic Resonance (NMR) studies reveal distinct signals for the chloromethyl ( 3.85 ppm) and acetyloxy groups ( 170.2 ppm) . Density Functional Theory (DFT) calculations align with experimental data, validating its 3D conformation .

Synthesis and Isolation

Historical Synthesis

The first synthesis of ajugamarin chlorohydrin was reported in 1983 by Shimomura et al., involving hydrochloric acid-mediated chlorohydrination of ajugamarin A1 in methanol .

Table 2: Synthesis Conditions and Yield

| Starting Material | Reagent | Solvent | Temperature | Duration | Yield (%) |

|---|---|---|---|---|---|

| Ajugamarin A1 | HCl (1.0 M) | Methanol | Ambient | 24 h | 47 |

This method remains the benchmark for laboratory-scale production, though optimization for industrial applications is pending .

Natural Isolation

From Ajuga ciliata, ajugamarin chlorohydrin is extracted via ethanol-water mixtures, followed by chromatographic purification. Recent advances in High-Performance Liquid Chromatography (HPLC) have improved isolation efficiency, achieving >95% purity .

Biological Activities and Mechanisms

Neuroprotective Effects

In vitro studies demonstrate ajugamarin chlorohydrin’s ability to reduce glutamate-induced neurotoxicity in SH-SY5Y cells by 62% at 10 μM, surpassing the efficacy of ajugamarin A1 (38%). Mechanistically, it inhibits caspase-3 activation and enhances mitochondrial membrane potential, suggesting anti-apoptotic properties .

Antioxidant Capacity

The compound exhibits radical-scavenging activity against DPPH () and ABTS (), attributable to its phenolic hydroxyl and furanone moieties .

Table 3: Comparative Antioxidant Activities

| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |

|---|---|---|

| Ajugamarin Chlorohydrin | 12.3 | 8.7 |

| Trolox | 18.5 | 10.2 |

| Ascorbic Acid | 25.1 | 15.4 |

Data adapted from PMC study on Ajuga extracts .

Antimicrobial Properties

Preliminary assays indicate moderate activity against Staphylococcus aureus () and Candida albicans (), though clinical relevance remains uncertain .

Pharmacological Research and Challenges

Toxicity Profile

Acute toxicity testing in mice reveals an of 320 mg/kg (oral) and 85 mg/kg (intraperitoneal), with hepatorenal toxicity observed at higher doses. Chronic exposure studies are absent, representing a critical research gap.

Future Directions and Applications

Structural Optimization

-

Prodrug Development: Esterification of hydroxyl groups to enhance bioavailability.

-

Hybrid Molecules: Conjugation with NSAIDs (e.g., ibuprofen) for dual neuroprotective/anti-inflammatory action.

Targeted Delivery Systems

Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) could prolong systemic circulation, addressing pharmacokinetic limitations.

Clinical Translation

Phase 0 microdosing trials are warranted to assess human metabolism. Collaborative efforts between phytochemists and pharmacologists will be essential to advance this compound toward therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume